molecular formula C15H23NO4 B10774741 Dextroamphetamine adipate CAS No. 64770-52-1

Dextroamphetamine adipate

Cat. No.: B10774741
CAS No.: 64770-52-1
M. Wt: 281.35 g/mol
InChI Key: OFCJKOOVFDGTLY-QRPNPIFTSA-N
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Description

Dextroamphetamine adipate is a chemical compound that combines dextroamphetamine, a potent central nervous system stimulant, with adipic acid. Dextroamphetamine is the dextrorotatory enantiomer of amphetamine and is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy . The combination with adipic acid forms a salt, which can influence the pharmacokinetic properties of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dextroamphetamine adipate typically involves the reaction of dextroamphetamine with adipic acid. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Dextroamphetamine adipate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of dextroamphetamine .

Scientific Research Applications

Dextroamphetamine adipate has a wide range of scientific research applications:

Mechanism of Action

Dextroamphetamine adipate exerts its effects primarily through the following mechanisms:

Molecular Targets and Pathways:

    Dopamine Transporter (DAT): Inhibition and reverse transport.

    Norepinephrine Transporter (NET): Similar actions as with DAT.

    Serotonin Transporter (SERT): Inhibition and reverse transport.

Comparison with Similar Compounds

Uniqueness: Dextroamphetamine adipate is unique in its specific combination with adipic acid, which can influence its pharmacokinetic properties and potentially its therapeutic effects. Compared to other amphetamine derivatives, it may offer different absorption rates, duration of action, and side effect profiles .

Properties

CAS No.

64770-52-1

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

hexanedioic acid;(2S)-1-phenylpropan-2-amine

InChI

InChI=1S/C9H13N.C6H10O4/c1-8(10)7-9-5-3-2-4-6-9;7-5(8)3-1-2-4-6(9)10/h2-6,8H,7,10H2,1H3;1-4H2,(H,7,8)(H,9,10)/t8-;/m0./s1

InChI Key

OFCJKOOVFDGTLY-QRPNPIFTSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CC(CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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